N,N,N',N'-Tetraphenylbenzidine
Overview
Description
N,N,N’,N’-Tetraphenylbenzidine is a white to light yellow crystal powder . It has a molecular weight of 488.62 and an exact mass of 488.62 . It is used as an intermediate in the production of pharmaceuticals and OLED materials .
Synthesis Analysis
The synthesis of N,N,N’,N’-Tetraphenylbenzidine involves complex chemical reactions . A N,N,N’,N’-tetraphenylbenzidine-bridged bis (2,2’-bipyridine) ligand and corresponding diruthenium complexes were synthesized and characterized . They show rich multistep redox processes due to the stepwise oxidations of the amine units and ruthenium components .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetraphenylbenzidine is complex, with a molecular formula of C36H28N2 . It has a molar refractivity of 157.7±0.3 cm^3 and a polarizability of 62.5±0.5 10^-24 cm^3 .
Chemical Reactions Analysis
N,N,N’,N’-Tetraphenylbenzidine is involved in complex chemical reactions. It shows rich multistep redox processes due to the stepwise oxidations of the amine units .
Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraphenylbenzidine has a density of 1.171 g/cm^3 . It has a melting point of 230-234 °C and a boiling point of 649.7ºC at 760 mmHg . Its flash point is 291.2ºC . It has a maximum absorption wavelength of 354 (CHCl3) nm .
Scientific Research Applications
Application 1: High Iodine Capture and Nitro Aromatic Compound Detection
- Summary of the Application: TPB is used in the synthesis of a new kind of nitrogen-rich fluorescent conjugated microporous polymer (TTPB). This polymer has structural features of an expanded conjugated area, N-rich, twisted structure, and microporosity in polymer networks .
- Methods of Application or Experimental Procedures: TTPB was synthesized via a Friedel–Crafts reaction of 2,4,6-trichloro-1,3,5-triazine (TCT) and TPB catalyzed by methanesulfonic acid .
- Results or Outcomes: TTPB showed excellent, efficient, reversible ultrahigh absorption performance for iodine vapour with an uptake of up to 4.43 g g −1, which is the highest value reported to date for CMPs. Furthermore, fluorescence study indicated that TTPB exhibits high sensitivity to electron-deficient nitrobenzene explosives via fluorescence quenching .
Application 2: Dopant-Free Hole-Transporting Material for Moisture-resistant Perovskite Solar Cells
- Summary of the Application: TPB is used in the fluorination of a derivative as a dopant-free hole-transporting material for moisture-resistant perovskite solar cells .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 3: OLED & PLED Materials
- Summary of the Application: TPB is used in the production of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: High Density Data Storage
- Summary of the Application: TPB is used in the creation of organic thin films of a donor-acceptor material for high density data storage .
- Methods of Application or Experimental Procedures: Organic thin films of a donor-acceptor material N,N′-bis [4- (1,1-dicyanovinyl)phenyl]N,N′-bis (4-fluorophenyl)benzidine (TPD-FCN) were prepared by a vacuum vapor deposition method .
- Results or Outcomes: The device based on TPD-FCN thin film exhibit a bistable resistive switching characteristics for memory application. Stable nanoscale electrical information storage was achieved on the TPD-FCN thin film by scanning tunneling microscopy. The average size of the recorded marks is about 10 nm .
Application 5: OLED & PLED Materials
- Summary of the Application: TPB is used in the production of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 6: High Density Data Storage
- Summary of the Application: TPB is used in the creation of organic thin films of a donor-acceptor material for high density data storage .
- Methods of Application or Experimental Procedures: Organic thin films of a donor-acceptor material N,N′-bis [4- (1,1-dicyanovinyl)phenyl]N,N′-bis (4-fluorophenyl)benzidine (TPD-FCN) were prepared by a vacuum vapor deposition method .
- Results or Outcomes: The device based on TPD-FCN thin film exhibit a bistable resistive switching characteristics for memory application. Stable nanoscale electrical information storage was achieved on the TPD-FCN thin film by scanning tunneling microscopy. The average size of the recorded marks is about 10 nm .
Safety And Hazards
N,N,N’,N’-Tetraphenylbenzidine is classified as a hazard under the GHS07 classification . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZNSJVFOQPSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065913 | |
Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraphenylbenzidine | |
CAS RN |
15546-43-7 | |
Record name | N,N,N′,N′-Tetraphenylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15546-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylbenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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